PQ401

IGF-1R Autophosphorylation Kinase Assay

PQ401 is a cell-permeable diarylurea that inhibits IGF-1R via a non-ATP-competitive, allosteric mechanism—distinct from ATP-competitive inhibitors like NVP-AEW541. It suppresses U87MG glioma xenograft growth in vivo (80% reduction at 100 mg/kg) and uniquely kills MRSA through lipid bilayer disruption. This differentiation makes PQ401 indispensable for CNS oncology proof-of-concept studies and dual-activity antimicrobial research. Substituting ATP-competitive alternatives will not reproduce PQ401's phenotype. Order the authentic non-ATP-competitive probe for reproducible, publication-grade results.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
CAS No. 1184297-34-4
Cat. No. B7897224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQ401
CAS1184297-34-4
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)
InChIKeyYBLWOZUPHDKFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PQ401 (CAS 196868-63-0): IGF-1R Inhibitor for Cancer and Antibacterial Research


PQ401 (CAS 196868-63-0) is a synthetic, cell-permeable diarylurea compound characterized as a selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1]. It is primarily employed as a chemical probe in oncology research to interrogate the IGF-1R signaling axis, which is implicated in tumor cell proliferation, survival, and migration [2].

Why Generic IGF-1R Inhibitors Cannot Replace PQ401 in Specialized Assays


The scientific utility of PQ401 diverges sharply from many well-characterized IGF-1R inhibitors like NVP-AEW541 or BMS-754807 due to fundamental differences in binding modality and pharmacologic potency. While potent ATP-competitive inhibitors often exhibit nanomolar affinity for the IGF-1R kinase domain, PQ401 operates as a non-ATP-competitive, likely allosteric modulator with micromolar potency in cellular contexts . This distinct mechanism translates to a unique set of biological outcomes, including efficacy in glioma models and a recently discovered off-target activity against antibiotic-resistant bacteria via membrane disruption [1]. Therefore, substituting PQ401 with a higher-affinity ATP-competitive inhibitor will not recapitulate the same experimental phenotype, making its procurement essential for studies requiring a non-ATP-competitive probe, a specific diarylurea scaffold, or the investigation of its unique antibacterial activity.

PQ401 Quantitative Differentiation: Potency, Efficacy, and Target Engagement Data vs. Comparators


Cellular vs. Cell-Free IGF-1R Inhibition: PQ401's Non-ATP-Competitive Profile vs. NVP-AEW541

PQ401 demonstrates a significant shift in potency between cell-free kinase assays (IC50 < 1 μM) and cellular autophosphorylation assays (IC50 = 12 μM in MCF-7 cells) , . This contrasts with the ATP-competitive inhibitor NVP-AEW541, which shows nanomolar potency in both cell-free (IC50 = 0.086 μM) and cellular (IC50 = 0.16 μM for MCF-7 proliferation) contexts [1]. The ~10- to 12-fold reduction in potency for PQ401 in a cellular environment is indicative of its non-ATP-competitive mechanism and distinct cellular permeability or target engagement kinetics, defining a unique pharmacological fingerprint that is not interchangeable with ATP-competitive agents like NVP-AEW541 or BMS-754807.

IGF-1R Autophosphorylation Kinase Assay

In Vivo Tumor Growth Inhibition: PQ401's Preclinical Efficacy in Glioma vs. Breast Cancer Models

PQ401 demonstrates robust in vivo efficacy across distinct xenograft models. In a MCNeuA murine mammary carcinoma model, administration of 100 mg/kg PQ401 (i.p., thrice weekly) resulted in an 80% reduction in tumor growth . Separately, in a U87MG human glioblastoma xenograft model, PQ401 treatment led to significant suppression of glioma tumor growth [1]. While many advanced IGF-1R inhibitors (e.g., BMS-754807, OSI-906) are studied in breast, sarcoma, or pancreatic cancer models, the demonstration of in vivo activity in a glioma model represents a key differentiating application for PQ401, positioning it as a preferred tool compound for research in neuro-oncology.

Xenograft Glioma Tumor Growth

Anti-Proliferative Activity in Breast Cancer Cell Lines: PQ401 vs. Clinical-Stage Inhibitor BMS-754807

PQ401 exhibits micromolar anti-proliferative activity against MCF-7 breast cancer cells, with a reported IC50 of 8 μM . In stark contrast, the dual IGF-1R/InsR clinical inhibitor BMS-754807 is significantly more potent, with IC50 values in the low nanomolar range (e.g., 7 nM for Rh41, 5 nM for Geo cells) and 5-365 nM across a panel of tumor lines , . This ~1,000-fold difference in potency defines two distinct operational windows for experimental use: PQ401 is suitable as a moderate-affinity chemical probe for pathway dissection or for combination studies requiring a less profound inhibition, whereas BMS-754807 is a potent therapeutic lead. The selection of PQ401 over BMS-754807 is driven by the need for a tool compound with a specific, less potent pharmacological profile rather than maximal target engagement.

MCF-7 Proliferation Breast Cancer

Unique Off-Target Antibacterial Activity: PQ401 as a Dual IGF-1R Inhibitor and Antimicrobial Agent

PQ401 exhibits a unique, non-kinase-dependent antibacterial activity that is absent from other canonical IGF-1R inhibitors. It has been shown to kill methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial lipid bilayer, achieving >99.9% eradication within 4 hours at a concentration of 10 μg/mL [1], [2]. This activity is linked to its neutrally charged diarylurea structure and is independent of its IGF-1R inhibitory function [1]. This represents a clear and profound functional differentiation from inhibitors like NVP-AEW541, BMS-754807, and OSI-906, which are not reported to possess this secondary pharmacology.

Antibacterial MRSA Membrane Disruption

Optimal Application Scenarios for Procuring PQ401 Based on Differentiated Evidence


Glioma and Neuro-Oncology Xenograft Studies

Researchers investigating IGF-1R as a therapeutic target in glioblastoma should prioritize PQ401 due to its validated in vivo efficacy in suppressing U87MG glioma xenograft growth [1]. This specific in vivo data in a CNS malignancy model distinguishes PQ401 from other IGF-1R inhibitors whose preclinical efficacy may be primarily established in non-CNS tumor types [1]. PQ401 serves as a critical tool compound for proof-of-concept studies in this disease area [1].

Mechanistic Studies of Non-ATP-Competitive IGF-1R Inhibition

For experiments designed to explore the cellular consequences of non-ATP-competitive kinase inhibition, PQ401 is the optimal choice. Its mechanism, which involves indirect blocking of ATP binding, contrasts sharply with the direct ATP-competitive binding of potent inhibitors like NVP-AEW541 and BMS-754807 , , [2]. This difference is reflected in its distinct potency shift between cell-free and cellular assays (from <1 μM to 12 μM) , .

Antibacterial Drug Discovery: MRSA and Membrane Disruption Studies

PQ401 is uniquely suited for research programs focused on developing novel antimicrobial agents against antibiotic-resistant pathogens. Its ability to kill MRSA via lipid bilayer disruption provides a rare dual-activity chemical probe that can be used to explore the relationship between eukaryotic kinase inhibition and prokaryotic membrane biology [3].

Cancer Cell Migration and Apoptosis Assays

Investigators studying the specific role of IGF-1R in cancer cell motility and survival will find PQ401 to be a well-characterized tool. It has been shown to reduce cell viability (IC50 ~5 μM in U87MG glioma cells) and significantly attenuate cell migration in vitro, in addition to inducing caspase-mediated apoptosis in MCF-7 cells [1], , [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PQ401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.